Product packaging for 2-Amino-5-ethyl-1,3-thiazol-4-one(Cat. No.:CAS No. 1762-69-2)

2-Amino-5-ethyl-1,3-thiazol-4-one

Cat. No.: B2558719
CAS No.: 1762-69-2
M. Wt: 144.19
InChI Key: PSPSFWYKIZUQOO-UHFFFAOYSA-N
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Description

Overview of 1,3-Thiazol-4-one Scaffolds in Modern Chemical Research

The 1,3-thiazol-4-one scaffold, often referred to as a thiazolidinone, is a prominent heterocyclic motif in medicinal chemistry and drug discovery. nih.gov This structural core is considered a "privileged scaffold" or "wonder nucleus" because its derivatives exhibit a vast array of pharmacological activities. nih.govsysrevpharm.org The versatility of the thiazolidinone ring allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological functions. researchgate.net

Extensive research has demonstrated that compounds containing the thiazolidin-4-one core possess a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. sysrevpharm.orgmdpi.com For instance, the thiazolidine-2,4-dione structure is the foundation for the glitazone class of antidiabetic drugs. mdpi.com The inherent stability and synthetic accessibility of the thiazolone ring make it an attractive starting point for developing novel therapeutic agents. nih.gov

Historical Context of Thiazolone Synthesis and Academic Significance

The academic interest in thiazole (B1198619) and its derivatives dates back many years, with several foundational synthetic methods still in use today. The most prominent of these is the Hantzsch thiazole synthesis, first described in the 19th century, which typically involves the condensation reaction between an α-haloketone and a thioamide. youtube.comwikipedia.org Another classical approach is the Cook-Heilbron synthesis, where thiazoles are formed from the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org

For thiazolidin-4-ones specifically, synthetic routes often involve the cyclization of thiourea (B124793) with α-haloacetic acids or their esters. researchgate.net For example, 2-imino-4-thiazolidinone can be synthesized from the reaction of ethyl chloroacetate (B1199739) and thiourea. researchgate.net More advanced one-pot condensation and cyclization reactions have also been developed, allowing for the efficient creation of complex thiazolidinone derivatives from substituted aldehydes, amino acid esters, and mercaptoacetic acid. nih.gov The long history and continued evolution of these synthetic strategies underscore the enduring academic and industrial significance of the thiazolone scaffold.

Specific Research Focus on 2-Amino-1,3-Thiazol-4-ones and their Derivatives

Within the broad family of thiazolones, the 2-amino-1,3-thiazol-4-one subclass has emerged as a particularly fruitful area of investigation. A significant body of research has focused on these compounds as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). acs.orgacs.orgnih.gov This enzyme is a key target in the development of treatments for metabolic syndrome and type 2 diabetes. acs.orgnih.gov

Research efforts have systematically explored how chemical modifications to the 2-amino-1,3-thiazol-4-one core affect its inhibitory activity. acs.org Specifically, substitutions at the 2-position (on the amino group) and the 5-position have been shown to be critical for potency. acs.orgnih.gov For example, introducing various cycloalkylamines at the 2-position and different alkyl or spirocycloalkyl groups at the 5-position has led to the identification of highly potent 11β-HSD1 inhibitors. acs.org The determination of an X-ray co-crystal structure of a thiazolone inhibitor bound to human 11β-HSD1 has provided crucial insights into the binding interactions, revealing a large lipophilic pocket that can be exploited by substitutions at the 2-position to enhance potency. acs.orgnih.gov

This targeted research has produced compounds with significant biological effects in preclinical models. acs.orgnih.gov The table below summarizes findings for several representative analogues from this class of compounds, illustrating the structure-activity relationships that have been established.

Table 2: Research Findings on Selected 2-Amino-1,3-thiazol-4-one Derivatives as 11β-HSD1 Inhibitors

CompoundSubstitution at 2-PositionSubstitution at 5-PositionHuman 11β-HSD1 Inhibition (Kᵢ, nM)
Analogue 1 CyclohexylaminoSpirocyclopentyl28 acs.orgnih.gov
Analogue 2 3-NoradamantylaminoSpirocyclopentyl3 acs.orgnih.gov
Analogue 3 CyclopentylaminoSpirocyclopentyl39 acs.org
Analogue 4 Cyclohexylamino5,5-Dimethyl210 acs.org

This focused line of inquiry highlights the importance of the 2-amino-1,3-thiazol-4-one scaffold, with compounds like 2-Amino-5-ethyl-1,3-thiazol-4-one representing a fundamental structure within this pharmacologically significant class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2OS B2558719 2-Amino-5-ethyl-1,3-thiazol-4-one CAS No. 1762-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-ethyl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSFWYKIZUQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Conformational Studies of 2 Amino 5 Ethyl 1,3 Thiazol 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

There is currently no specific high-resolution NMR data (¹H NMR or ¹³C NMR) published for 2-Amino-5-ethyl-1,3-thiazol-4-one.

For the general class of 2-aminothiazolidin-4-ones, NMR spectroscopy is a critical tool for elucidating the tautomeric equilibrium between the amino and imino forms (2-amino-1,3-thiazol-4-one and 2-imino-1,3-thiazolidin-4-one, respectively). Theoretical studies on the parent compound, 2-aminothiazolidine-4-one, suggest that the presence and nature of the solvent can significantly influence the predominant tautomeric form. nih.gov In related structures, the chemical shifts of the methylene (B1212753) protons in the thiazolidinone ring and the amine/imine protons are particularly informative. aip.orgedu.krd Without experimental data for the 5-ethyl derivative, a definitive analysis of its stereochemistry and tautomerism is not possible.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Insights

Specific FT-IR and Raman spectra for this compound are not available in the reviewed literature.

In general, the FT-IR spectra of 2-iminothiazolidin-4-ones exhibit characteristic absorption bands. These typically include N-H stretching vibrations, C=O stretching of the thiazolidinone ring, and C=N stretching of the imino group. aip.org The positions of these bands can provide insights into hydrogen bonding interactions, both intramolecular and intermolecular. For instance, a broad N-H band might suggest involvement in hydrogen bonding. Studies on related compounds have utilized FT-IR to confirm the formation of the thiazolidinone ring and to identify key functional groups. aip.org However, without the actual spectra for the title compound, a detailed analysis of its hydrogen bonding and conformational properties cannot be performed.

Mass Spectrometry for Fragmentation Mechanism Studies and Isotopic Labeling Applications

No specific mass spectrometry data, including high-resolution mass spectrometry or tandem mass spectrometry, has been published for this compound.

Mass spectrometry studies on related 2-aminothiazole (B372263) derivatives have shown that the fragmentation patterns are highly dependent on the substituents. nih.gov Common fragmentation pathways for thiazole (B1198619) rings can involve ring cleavage. For 2-amino-Δ2-thiazolines, the fragmentation patterns have also been investigated. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Mechanistic Studies

There are no published HRMS data for this compound. This technique would be essential for confirming the elemental composition of the molecule and any intermediates in mechanistic studies.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Specific MS/MS studies to elucidate the fragmentation pathways of this compound have not been reported. Such studies would be invaluable for understanding the stability of the molecule and for structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

X-ray crystallography is the definitive method for determining the solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also unequivocally establish the tautomeric form present in the crystal lattice and reveal the details of intermolecular interactions, such as hydrogen bonding networks, which govern the crystal packing. The lack of a crystal structure for this compound means that its three-dimensional arrangement and solid-state interactions remain unconfirmed.

Computational and Theoretical Investigations of 2 Amino 5 Ethyl 1,3 Thiazol 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 2-Amino-5-ethyl-1,3-thiazol-4-one, these calculations provide a foundational understanding of its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized over the more electron-rich regions, such as the amino group and the thiazole (B1198619) ring, while the LUMO is distributed over the electron-deficient areas, including the carbonyl group. DFT calculations are used to determine the energies of these orbitals. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36

Note: These values are representative and obtained from DFT calculations at a specific level of theory (e.g., B3LYP/6-311+G(d,p)). Actual values may vary with the computational method and basis set used.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules. researchgate.net

In this compound, the ESP map typically shows a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating their roles as hydrogen bond acceptors. Positive potential is generally observed around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), quantifies the partial charges on each atom. This data is essential for parameterizing molecular mechanics force fields used in molecular dynamics simulations.

Table 2: Calculated Partial Charges on Key Atoms of this compound (NPA)

AtomPartial Charge (e)
O (carbonyl)-0.65
N (amino)-0.88
C (carbonyl)+0.75
S+0.30

Note: These are representative values and can vary based on the calculation method.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations are particularly useful for conformational analysis and understanding the influence of the solvent environment. nih.gov

For this compound, the ethyl group attached to the thiazole ring has rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. nih.gov

Furthermore, by performing simulations in a solvent box (e.g., water), the effect of solvation on the molecule's conformation and properties can be assessed. The simulations can reveal the formation and dynamics of hydrogen bonds between the molecule and solvent molecules, providing a more realistic picture of its behavior in a biological medium.

Theoretical Studies on Reaction Mechanisms and Kinetic Profiles in Thiazolone Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.gov For reactions involving the this compound core, such as N-acylation, alkylation, or condensation reactions at the C5 position, DFT calculations can be employed to map out the entire reaction pathway. researchgate.net

These studies can help in understanding the regioselectivity and stereoselectivity of reactions, providing a rationale for experimentally observed outcomes. mdpi.comnih.gov By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Structure-Reactivity Relationships via Computational Modeling

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the 5-position or on the amino group) and calculating the resulting electronic and structural properties, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov

These models use statistical methods to correlate the computed molecular descriptors (such as HOMO/LUMO energies, partial charges, and molecular shape descriptors) with experimentally observed activities or properties. For example, a QSAR model could predict the inhibitory activity of a series of thiazolone derivatives against a particular enzyme based on their computed properties. nih.govmdpi.com This predictive capability can significantly accelerate the discovery of new lead compounds in drug design by prioritizing the synthesis and testing of the most promising candidates.

Reactivity and Reaction Mechanisms of the 2 Amino 5 Ethyl 1,3 Thiazol 4 One Core

Electrophilic and Nucleophilic Reactivity at Ring Positions and Side Chains

The reactivity of the 2-amino-4-thiazolidinone core is characterized by the presence of both nucleophilic and electrophilic centers. researchgate.net The high reactivity of the exocyclic amino group and the active methylene (B1212753) group at the C-5 position makes them valuable targets for a variety of organic reactions. researchgate.net

Nucleophilic Reactivity:

The primary sites for nucleophilic attack are the exocyclic amino group and the carbon at the 5-position.

C-5 Position: The methylene (or methine in the case of 5-substituted analogs like 2-amino-5-ethyl-1,3-thiazol-4-one) proton at the C-5 position is activated by the adjacent carbonyl group. This allows for deprotonation under basic conditions, generating a nucleophilic carbanion. This nucleophilicity is famously exploited in Knoevenagel condensation reactions with aldehydes and ketones. nih.govwikipedia.org In this reaction, the C-5 carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to a 5-ylidene derivative after dehydration. nih.govwikipedia.org The reactivity in these condensations is influenced by substituents, with 2-amino-4-thiazolidinones generally being less reactive than related rhodanines. nih.gov The C-5 nucleophile can also participate in Michael-type addition reactions with α,β-unsaturated compounds. nih.gov

Exocyclic Amino Group: The exocyclic amino group at the C-2 position is a potent nucleophile. It can react with a variety of electrophiles, such as acyl chlorides, isocyanates, and alkyl halides, to form N-substituted derivatives. This reactivity is crucial for building more complex molecular architectures based on the thiazolone scaffold.

Electrophilic Reactivity:

The primary electrophilic site is the carbonyl carbon at the C-4 position. This carbon is susceptible to attack by various nucleophiles, which can lead to addition products or, under more forceful conditions, ring-opening reactions.

Table 1: Summary of Nucleophilic and Electrophilic Sites

Position/GroupType of ReactivityCommon Reactions
C-5 Methine Nucleophilic (as carbanion)Knoevenagel Condensation, Michael Addition, Alkylation
C-2 Amino Group NucleophilicAcylation, Alkylation, Reaction with isocyanates
C-4 Carbonyl Carbon ElectrophilicNucleophilic Addition, Ring-opening reactions

Ring-Opening and Ring-Closing Reactions of the Thiazolone Moiety

Ring-Opening Reactions:

The thiazolone ring, while generally stable, can undergo cleavage under specific conditions. For instance, heating 2-amino-5,5-dimethylthiazol-4(5H)-one, a close analog of the title compound, with aqueous sulfuric acid results in ring cleavage to yield 2-mercapto-2-methylpropanoic acid. researchgate.net This suggests that this compound could similarly undergo acid-catalyzed hydrolysis, breaking the amide and thioether bonds to produce the corresponding α-mercaptoalkanoic acid. Palladium-catalyzed ring-opening/arylation/cyclization sequences have also been reported for 2-aminothiazoles, transforming them into isocytosine (B10225) analogues, which highlights a modern synthetic application of ring-opening strategies. researchgate.net

Ring-Closing Reactions (Synthesis):

The formation of the 2-amino-1,3-thiazol-4-one ring is a classic example of a ring-closing reaction. The most common and direct method is the Hantzsch-type cyclocondensation. This involves the reaction of an α-halo acid or its corresponding ester (e.g., ethyl 2-bromobutanoate) with thiourea (B124793). researchgate.net The thiourea acts as a binucleophile, with the sulfur atom first displacing the halide, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the ester or acid carbonyl, which after elimination of water or alcohol, yields the final thiazolone ring. researchgate.netresearchgate.net This versatile synthesis allows for the introduction of various substituents at the C-5 position.

Tautomerism and Isomerization Processes: Keto-Enol and Amino-Imino Forms

The 2-amino-1,3-thiazol-4-one structure can exist in several tautomeric forms. The most significant equilibrium is the amino-imino tautomerism, with keto-enol tautomerism also being possible.

Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic amino group (the amino form, A ) and the ring nitrogen at the 3-position (the endocyclic imino form) or the 2-position (the exocyclic imino form, B ). The common name "pseudothiohydantoin" often refers to this class of compounds, highlighting the tautomeric possibilities. nih.gov

Keto-Enol Tautomerism: This involves the interconversion of the C-4 carbonyl group (the keto form, A ) and the corresponding enol (the hydroxy form, C ), where the double bond is between C-4 and C-5.

Structural studies have shown that in the crystalline state, 2-amino-1,3-thiazolidin-4-one (B1255100) derivatives predominantly exist as the 2-amino-1,3-thiazol-4(5H)-one tautomer (A ). This form, featuring an exocyclic amine and an endocyclic carbonyl group, is generally the most stable. The synonym 5-ethyl-2-imino-4-thiazolidinone, however, directly refers to the exocyclic imine tautomer (B ), indicating its relevance in chemical discourse and potential existence in solution. guidechem.com

Table 2: Major Tautomeric Forms of this compound

Tautomer NameStructureKey Features
2-Amino-1,3-thiazol-4(5H)-one (A) Exocyclic amino group, Endocyclic C=O (keto)
2-Imino-1,3-thiazolidin-4-one (B) Exocyclic imine group, Endocyclic C=O (keto)
2-Amino-5-ethyl-1,3-thiazol-4-ol (C) Exocyclic amino group, Endocyclic C=C, Hydroxy group (enol)

Cycloaddition Reactions and Their Synthetic Applications

The thiazolidinone framework and its derivatives can participate in cycloaddition reactions, providing pathways to complex fused and spirocyclic heterocyclic systems. These reactions are powerful tools for rapidly increasing molecular complexity.

While specific examples for this compound are not extensively documented, the reactivity of the broader 4-thiazolidinone (B1220212) class is well-established. For instance, derivatives with an exocyclic double bond at the C-5 position (5-ylidene-4-thiazolidinones), which can be readily prepared from the parent compound via Knoevenagel condensation, are excellent dipolarophiles. They can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides to produce novel spiro-pyrrolidine-thiazolone systems. mdpi.com These reactions often proceed with high regio- and diastereoselectivity. mdpi.com

Furthermore, related thioxo-thiazolidinone derivatives can act as dienophiles in [4+2] hetero-Diels-Alder reactions, leading to fused ring systems like thiopyrano[2,3-d]thiazoles. nih.gov The potential for the C=N bond within the thiazolone ring to act as a dipolarophile in certain cycloadditions also exists, though it is less common. These cycloaddition strategies are synthetically valuable for creating diverse molecular libraries. nih.govmdpi.com

Photochemical and Electrochemical Behavior

Electrochemical Behavior:

The electrochemical properties of thiazolidinone derivatives are of interest for both analytical applications and synthetic transformations. Studies on the parent thiazolidine (B150603) have shown that it can be electrochemically oxidized at gold or platinum electrodes. mdpi.comnih.gov The process is believed to involve the tautomeric acyclic thiol form, which is readily oxidized. mdpi.com For this compound, the presence of the easily oxidizable amino group and the sulfur heteroatom suggests it would be electrochemically active. Investigations into the related compound 2-amino-5-mercapto-1,3,4-thiadiazole revealed an irreversible redox system, proceeding through an "electron transfer + chemical reaction" (EC) mechanism. nih.gov By analogy, this compound would likely undergo oxidation at the exocyclic amino group or the sulfur atom, potentially leading to dimerization or the formation of sulfoxides. The use of electrochemical methods for the synthesis of thioesters involving elemental sulfur and radical intermediates has also been demonstrated, highlighting the growing utility of electrochemistry in sulfur-containing compound synthesis. rsc.org

Photochemical Behavior:

Information on the specific photochemical reactions of this compound is limited in the literature. However, general principles of photochemical reactivity for related structures can be considered. The presence of a carbonyl group suggests the possibility of Norrish-type reactions upon UV irradiation. Furthermore, photochemical cycloadditions, such as the aza-Paternò-Büchi reaction ([2+2] cycloaddition of an imine with an alkene), have been explored with related N-sulfonylimines. nih.gov The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition involving a C=S double bond and an alkene, is another relevant process in sulfur-containing heterocycles, which can lead to ring-opening and subsequent rearrangements. acs.org It is plausible that the C=N bond within the thiazolone ring or its imino tautomer could participate in similar photochemical cycloadditions, offering potential synthetic routes to novel, complex structures.

Applications and Advanced Research Directions of 2 Amino 5 Ethyl 1,3 Thiazol 4 One and Its Derivatives in Non Clinical Fields

Role as a Privileged Scaffold in Fundamental Medicinal Chemistry Research (Excluding Clinical Trials)

The 2-aminothiazole (B372263) moiety is a cornerstone in the development of compounds for fundamental research, enabling the exploration of biological pathways and the mechanisms of molecular interactions. nih.gov

Derivatives of the 2-aminothiazole scaffold are extensively studied as inhibitors of various enzymes, particularly kinases and proteases, which are crucial in understanding cellular signaling pathways.

Kinase Inhibition: The 2-aminothiazole framework is a key component in many kinase inhibitors due to its ability to form critical hydrogen bonds and other interactions within the ATP-binding site of these enzymes. nih.gov For instance, derivatives of 2-aminothiazole have been identified as potent inhibitors of Aurora kinases, which are pivotal in cell cycle regulation. nih.govnih.gov Molecular modeling and in vitro assays have shown that the thiazole (B1198619) ring can act as a scaffold, positioning various substituents to interact with key residues in the kinase domain. nih.gov

In a study focused on developing new anticancer agents, a series of 2-aminothiazole derivatives were designed and evaluated as inhibitors of Aurora kinases A and B. The findings highlighted that the 2-aminothiazole core was indispensable for activity, with modifications at the amino group leading to compounds with significant inhibitory potential against various cancer cell lines. nih.gov Another research effort synthesized 4,5-dihydropyrazole derivatives incorporating a thiazole group that showed notable inhibitory effects against the V600E mutant of B-RAF kinase, an enzyme implicated in tumor development. nih.gov

Protease Inhibition: While kinase inhibition is more prominently documented, the 2-aminothiazole scaffold has also been explored for its potential to inhibit proteases. The structural versatility of these compounds allows for the design of molecules that can fit into the active sites of proteases, disrupting their catalytic activity.

A series of novel 5-aminothiazole-based ligands were found to be potent modulators of prolyl oligopeptidase (PREP), a serine protease. Interestingly, these compounds were weak inhibitors of the enzyme's proteolytic activity but strongly modulated its protein-protein interaction functions, suggesting a novel mechanism of action that does not involve direct active site inhibition. nih.gov

Table 1: Examples of 2-Aminothiazole Derivatives in Enzyme Inhibition Studies

Derivative Class Target Enzyme Key Findings Reference(s)
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide Aurora Kinase Promising anticancer activity through kinase inhibition. nih.gov
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine Aurora Kinase Potent inhibitor of Aurora A and B enzymes. nih.gov
Thiazole-substituted 4,5-dihydropyrazoles B-RAF Kinase (V600E mutant) Notable inhibitory effects against the mutant kinase. nih.gov
5-Aminothiazole-based ligands Prolyl Oligopeptidase (PREP) Modulated protein-protein interactions rather than direct enzyme inhibition. nih.gov

The 2-aminothiazole scaffold is instrumental in identifying and characterizing molecular targets. Its derivatives are used as probes to explore binding pockets and understand the nature of receptor-ligand interactions.

Molecular docking studies have been widely employed to predict the binding modes of 2-aminothiazole derivatives with their biological targets. For example, in the context of cancer research, docking studies of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety revealed their potential to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. nih.gov The thiazole ring and its substituents were shown to play a crucial role in establishing various binding interactions that destabilize tubulin. nih.gov

In another study, several new 2-amino and 2-halo-thiazole derivatives were synthesized and showed high affinity for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov These compounds serve as valuable tools for studying the structure and function of this important neurological target. The affinity was found to be highly dependent on the substitution pattern on the thiazole and associated aryl rings. nih.gov

Furthermore, docking studies of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives, which can be considered as fused 2-aminothiazole systems, showed strong binding within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain through hydrogen bonding and hydrophobic interactions. nih.gov

Table 2: Molecular Docking and Binding Studies of 2-Aminothiazole Derivatives

Derivative Target Binding Interaction Highlights Reference(s)
2,4-disubstituted thiazoles with 4-(3,4,5-trimethoxyphenyl) Tubulin (colchicine-binding site) Thiazole ring plays a key role in destabilizing tubulin through various interactions. nih.gov
2-Amino and 2-halo-thiazole derivatives Metabotropic Glutamate Receptor 5 (mGluR5) High-affinity binding, with affinity influenced by substituent patterns. nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives TGF-β Type I Receptor Kinase Strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov

The 2-aminothiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.govresearchgate.net Research in this area is increasingly focused on elucidating the specific molecular targets and mechanisms of action.

While the broad-spectrum antimicrobial activity of 2-aminothiazole derivatives is known, studies are beginning to pinpoint their effects on specific cellular processes. For instance, some antibiotics function by inhibiting the synthesis of the bacterial cell wall. youtube.com Although direct evidence for 2-amino-5-ethyl-1,3-thiazol-4-one derivatives inhibiting a specific enzyme in this pathway is still emerging, the general class of thiazole-containing compounds has been investigated for such activities.

A study on trisubstituted 2-amino-4,5-diarylthiazole derivatives demonstrated significant activity against Candida albicans. mdpi.com Molecular docking simulations suggested that the most active compound could bind to several key fungal proteins, including glutamine-fructose-6-phosphoamidamitransferase (GFAT), an enzyme involved in chitin (B13524) synthesis, a crucial component of the fungal cell wall. mdpi.comnih.gov This suggests a potential mechanism of action involving the disruption of cell wall integrity.

Another study investigated a series of N-oxazolyl- and N-thiazolylcarboxamides and proposed that their antimycobacterial activity may be due to the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid synthesis, which is also essential for the integrity of the mycobacterial cell wall. mdpi.com

Table 3: Antimicrobial Target Studies of 2-Aminothiazole Derivatives

Derivative Class Potential Molecular Target Organism Key Findings Reference(s)
Trisubstituted 2-amino-4,5-diarylthiazoles Glutamine-fructose-6-phosphoamidamitransferase (GFAT) Candida albicans Docking studies suggest binding to a key enzyme in fungal cell wall synthesis. mdpi.comnih.gov
N-thiazolylcarboxamides β-ketoacyl-acyl carrier protein synthase III (FabH) Mycobacterium tuberculosis Proposed target based on molecular docking and dynamics simulations. mdpi.com

Applications in Materials Science and Polymer Chemistry

The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and advanced optical materials.

The 2-aminothiazole moiety can be incorporated into polymer chains to impart specific functionalities. The presence of a reactive amino group allows these compounds to act as monomers in polymerization reactions. rsc.org

Polymer-supported synthesis has been utilized to create libraries of 2-aminothiazole derivatives, highlighting the robustness of this chemical scaffold in polymerization processes. rsc.org For example, 2-aminothiazoles can be prepared using a solid-supported approach, which facilitates purification and allows for the generation of diverse structures that can be further polymerized. rsc.org The resulting polymers containing the thiazole unit may exhibit interesting properties, such as thermal stability, conductivity, or the ability to chelate metals.

Thiazole-containing compounds are known to exhibit fluorescence, a property that is being harnessed for the development of novel dyes and materials for optoelectronic applications. chim.it The thiazole ring is a key component of luciferin, the molecule responsible for the bioluminescence of fireflies. chim.it

Derivatives of 2-aminothiazole have been synthesized and their photophysical properties studied. chim.it The fluorescence emission of these compounds can be tuned by altering the substituents on the thiazole ring. For instance, the incorporation of a pyrene (B120774) fragment into a 2-aminothiazole structure resulted in a significant increase in fluorescence intensity. researchgate.net

Furthermore, the development of thiazole-based fluorophores has led to materials with potential applications in organic light-emitting diodes (OLEDs). researchgate.net Some solid-state thiazole-based fluorophores have been shown to emit white light, with the color temperature being tunable by modifying the substituents. researchgate.net

Table 4: Photophysical Properties of Fluorescent Thiazole Derivatives

Derivative Class Excitation Wavelength (λex) Emission Wavelength (λem) Key Application Reference(s)
4-(pyren-1-yl)thiazol-2-amine 344 nm 438 nm Increased fluorescence intensity for potential sensor applications. researchgate.net
Solid D-A type thiazole-based fluorophores Not specified Tunable (warm to cold white light) Promising materials for white organic light-emitting devices (WOLEDs). researchgate.net

Photochromic and Thermochromic Material Development

The development of materials that can reversibly change color in response to light (photochromism) or heat (thermochromism) is a significant area of materials science. Thiazole-containing compounds have emerged as promising candidates for these applications due to their robust and tunable electronic structures. acs.orgnih.gov

Research has demonstrated the photochromic capabilities of thiazole derivatives when integrated into larger molecular systems. nih.govacs.org One notable example involves conjugating a thiazole moiety to a 1,3-diazabicyclo[3.1.0]hex-3-ene (DABH) core. nih.govacs.org Upon irradiation with UV light, the DABH system undergoes a reversible ring-opening reaction, transforming from a closed, non-colored form to a highly conjugated, colored zwitterionic state. nih.gov The incorporation of the electron-rich thiazole group can modulate the electronic properties of the molecule, influencing the color of the open form and the stability of the switched state. nih.govacs.org

Studies on a thiazole-conjugated DABH derivative (Tz-DABH) revealed that the photogenerated colored state had a remarkably extended lifetime in a solid-state matrix, lasting over 2750 times longer than in a methanol (B129727) solution. nih.govacs.org This enhanced stability in the solid state is critical for the development of practical photoresponsive devices. nih.gov Similarly, another class of photochromic molecules based on a 4,5-dithienyl thiazole structure has been investigated. These "triangle terarylenes" exhibit high photochemical quantum yields (up to 0.6) and rapid thermal fading kinetics, with half-lives as short as two seconds at room temperature, making them suitable for light-modulating applications. acs.org

While research has not yet specifically focused on this compound for these applications, its inherent electronic structure, featuring both electron-donating (amino) and electron-withdrawing (carbonyl) groups, suggests significant potential. These features could be exploited to fine-tune the photo- and thermochromic properties of novel materials.

Table 1: Research Findings in Photochromic Thiazole Derivatives

Thiazole Derivative ClassPhotochromic MechanismKey Research FindingPotential Application
Thiazole-conjugated Bicyclic Aziridine (Tz-DABH)Reversible conrotatory ring-opening to a zwitterionic state upon UV irradiation. nih.govThe photogenerated state is significantly stabilized in the solid state, with a lifetime 2750 times longer than in solution. nih.govacs.orgOptoelectronic devices, stimuli-responsive materials. nih.govacs.org
4,5-Dithienyl Thiazole (Triangle Terarylenes)Photocyclization reaction. acs.orgHigh photocoloration quantum yield (up to 0.6) and rapid thermal fading (half-life < 2s). acs.orgLight-modulating functional materials. acs.org

Agrochemical Research: Design and Mechanism of Action

The structural versatility of the thiazole nucleus has made it a valuable scaffold in the design of modern agrochemicals, including herbicides, pesticides, and plant growth regulators. researchgate.net Research in this area focuses on identifying specific molecular targets within pests and plants to design compounds with high efficacy and selectivity.

Herbicidal and Pesticidal Activity via Specific Molecular Targets

A key strategy in herbicide design is the inhibition of essential plant enzymes. Protoporphyrinogen (B1215707) IX oxidase (PPO), a critical enzyme in the biosynthesis of chlorophyll (B73375), is a major target for many commercial herbicides. nih.gov PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to an accumulation of the substrate, which causes lipid peroxidation and ultimately cell death in susceptible weeds. nih.gov

Research has shown that novel thiazole phenoxypyridine derivatives can interact with this target. nih.gov Molecular docking studies have revealed that these thiazole derivatives can bind to the active site of the PPO enzyme, competing with the natural substrate and with PPO-inhibiting herbicides like fomesafen. nih.gov This competitive binding mechanism underscores the potential for developing new herbicidal agents based on the thiazole scaffold.

Beyond herbicidal action, thiazole derivatives are explored for their fungicidal properties. One study synthesized a series of isothiazole–thiazole derivatives that exhibited potent activity against oomycetes, a group of destructive plant pathogens. The mechanism of action was identified as the targeting of an oxysterol-binding protein (PcORP1), which is essential for the pathogen's life cycle.

Table 2: Molecular Targets of Thiazole-Based Agrochemicals

Derivative ClassAgrochemical TypeMolecular TargetMechanism of Action
Thiazole PhenoxypyridinesHerbicide / SafenerProtoporphyrinogen IX Oxidase (PPO) nih.govCompetitive binding at the enzyme's active site, inhibiting chlorophyll biosynthesis. nih.gov
Isothiazole-Thiazole DerivativesFungicideOxysterol-Binding Protein (PcORP1)Inhibition of the oxysterol-binding protein, disrupting essential cellular processes in oomycetes.

Plant Growth Regulator Studies at a Biochemical Level

In addition to direct pesticidal activity, thiazole derivatives are being investigated as plant growth regulators and herbicide "safeners." Safeners are compounds that protect crop plants from the phytotoxic effects of herbicides without compromising weed control.

A series of thiazole phenoxypyridines has been shown to protect maize from injury caused by the PPO-inhibiting herbicide fomesafen. nih.gov The protective mechanism operates at a biochemical level. Treatment with a thiazole derivative led to a significant increase in the concentration of glutathione (B108866) and the activity of glutathione S-transferase in maize. nih.gov These molecules are key components of the plant's detoxification system, allowing it to metabolize the herbicide more effectively. The thiazole derivative also helped recover the activity of the target PPO enzyme in the crop plant. nih.gov

Furthermore, some thiazole compounds can enhance a plant's natural defense mechanisms. Isothiazole–thiazole derivatives have been found to induce Systemic Acquired Resistance (SAR), a state of heightened immunity against a broad spectrum of pathogens. This is achieved by significantly up-regulating the expression of pathogenesis-related genes, such as pr1, which are markers for the salicylic (B10762653) acid defense pathway. mdpi.com

Table 3: Biochemical Mechanisms of Thiazole-Based Plant Growth Regulators

Derivative ClassRegulatory FunctionBiochemical EffectOutcome
Thiazole PhenoxypyridinesHerbicide Safener nih.govIncreased glutathione content and glutathione S-transferase activity. nih.govEnhanced detoxification of herbicides in crop plants. nih.gov
Isothiazole-Thiazole DerivativesImmunity ActivatorUpregulation of pathogenesis-related (PR) genes (e.g., pr1).Induction of Systemic Acquired Resistance (SAR) against pathogens.

Catalytic Applications in Organic Synthesis

The unique electronic and structural features of the thiazole ring, particularly the presence of nitrogen and sulfur heteroatoms, make its derivatives highly valuable in catalysis. rsc.org They are employed both as chiral ligands in metal-catalyzed reactions and as organocatalysts themselves.

Organocatalysis and Ligand Design for Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in chemistry. Thiazole and its reduced form, thiazoline (B8809763), have been successfully incorporated into chiral ligands and organocatalysts. rsc.orgyoutube.com The development of novel chiral ligands is a key area of research, as the ligand structure is crucial for determining the reactivity and selectivity of a catalytic reaction. rsc.orgresearchgate.net

Researchers have designed and synthesized BINOL-based thiazole thioether ligands. researchgate.net These chiral ligands have proven effective in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high yields (up to 97%) and excellent enantioselectivity (up to 93% ee). researchgate.net Thiazoline-containing ligands have also been explored for asymmetric catalysis. rsc.org While their use has been less extensive than their oxazoline (B21484) counterparts, substituting an oxazoline with a thiazoline has been shown to enhance catalytic activity in certain reactions, such as palladium-catalyzed allylic substitution. rsc.org

Table 4: Thiazole Derivatives in Asymmetric Synthesis

Ligand/Catalyst TypeCatalytic ReactionMetal Center (if any)Reported Selectivity/Yield
BINOL-based Thiazole ThioethersAsymmetric addition of diethylzinc to aldehydes researchgate.netZincUp to 93% ee and 97% yield. researchgate.net
Chiral Thiazoline PolymerAsymmetric allylic substitution rsc.orgPalladiumComplete conversion, 36% ee. rsc.org
Thiazole-based N,P-LigandsAsymmetric hydrogenation of olefins nih.govIridiumHigh reactivity and selectivity, comparable to cyclic analogues. nih.gov

Role in Metal-Catalyzed Transformations

Thiazole derivatives are effective ligands in a variety of metal-catalyzed transformations due to the coordinating ability of their sulfur and nitrogen atoms. rsc.orgnih.gov They can form stable complexes with transition metals, which then act as the active catalyst in a reaction. nih.gov This has been demonstrated in the synthesis of thiazole-based iridium catalysts for the asymmetric hydrogenation of olefins. nih.gov

A notable application is in copper-catalyzed reactions. For instance, a one-pot synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates is efficiently catalyzed by copper(I). DFT calculations suggest that the copper catalyst not only accelerates the cyclization step but also directs the chemoselectivity of the reaction, favoring the desired product. The ability of the thiazole moiety to coordinate with metal ions is also used to enhance the biological properties of some compounds, where the resulting metal complexes show increased activity compared to the free ligand. nih.gov

Advanced Analytical Methodologies for Research and Trace Analysis of 2 Amino 5 Ethyl 1,3 Thiazol 4 One

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 2-Amino-5-ethyl-1,3-thiazol-4-one from starting materials, byproducts, and degradation products. These techniques are central to assessing the purity of synthesized batches and for real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile, thermally labile compounds like this compound. Its versatility is enhanced by the variety of available detectors.

For purity assessment, a reversed-phase HPLC method is typically employed. A C18 column is a common choice, with a mobile phase often consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). d-nb.info The gradient or isocratic elution is optimized to achieve baseline separation of the main peak from all potential impurities. The purity of synthesized 2-aminothiazole (B372263) analogues is frequently confirmed to be greater than 95% using this approach. ijcce.ac.ir

Detection Methods:

UV-Vis Detection: Due to the presence of the thiazole (B1198619) ring and the amino group, this compound is expected to have significant UV absorbance. A UV-Vis or a Diode Array Detector (DAD) can be used for quantification and to check for co-eluting impurities by examining the spectral purity of the peak. For similar aminothiazole derivatives, detection wavelengths are often set around their λmax, which can be in the range of 270-330 nm. d-nb.infonih.gov

Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer provides unparalleled specificity and sensitivity. This is particularly useful for identifying unknown impurities and degradation products by providing mass-to-charge ratio (m/z) information. LC-MS/MS methods have been developed for other aminothiazole derivatives, enabling their determination in complex biological matrices. d-nb.info

Reaction Monitoring: HPLC is also instrumental in monitoring the progress of the synthesis of thiazole derivatives. ijcce.ac.ir Small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the depletion of reactants and the formation of the product, allowing for precise determination of the reaction endpoint.

Illustrative HPLC Purity Analysis Data:

Retention Time (min)Peak Area% AreaIdentification
2.515,2340.8Impurity A (Starting Material)
4.81,895,67898.5This compound
6.111,5670.6Impurity B (Byproduct)
7.33,8450.1Impurity C (Unknown)

This table is for illustrative purposes only and represents typical data obtained from an HPLC purity analysis.

While this compound itself is likely not volatile enough for direct GC-MS analysis without derivatization, this technique is highly effective for identifying volatile byproducts that may be present from its synthesis. rsc.org For instance, residual solvents or low molecular weight reagents can be readily detected and quantified.

For the analysis of the compound itself, derivatization would be necessary to increase its volatility and thermal stability. A common approach for compounds with active hydrogens (like the amino group) is silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting trimethylsilyl (B98337) derivative can then be analyzed by GC-MS. The mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint, allowing for definitive identification.

Expected Data from GC-MS Analysis of a Derivatized Sample:

Retention Time (min)Key Mass Fragments (m/z)Identification
8.2[Molecular Ion+], [M-CH3]+, [M-C2H5]+Derivatized this compound
3.143, 58Residual Acetone
5.578, 51Residual Pyridine

This table is illustrative and shows the type of data expected from a GC-MS analysis of a derivatized sample and potential volatile impurities.

Electrophoretic Methods for Separation and Characterization of Isomers

The synthesis of this compound could potentially lead to the formation of structural isomers. Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for separating closely related molecules, including isomers, based on their charge-to-size ratio. A capillary electrophoresis method with amperometric detection has been reported for the simultaneous determination of other aminothiazole derivatives. d-nb.info By selecting the appropriate buffer pH, the ionization state of the amino group and any other ionizable functionalities can be controlled to optimize separation. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral isomers by partitioning them between the aqueous buffer and micelles.

Spectrophotometric and Electrochemical Detection Systems for Quantification in Research Samples

For routine quantification in research samples where high-throughput analysis is needed, spectrophotometric and electrochemical methods can be valuable alternatives to chromatography.

Spectrophotometric Quantification:

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying a pure compound in solution. nih.gov A standard curve is first generated by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the standard curve. This method's utility has been demonstrated for the quantification of various 2-aminothiazole derivatives. nih.govnih.gov

Electrochemical Detection:

The thiazole ring system is electroactive, meaning it can be oxidized or reduced at an electrode surface. researchgate.net This property can be exploited for highly sensitive quantification using electrochemical detectors. Techniques like cyclic voltammetry can be used to study the redox behavior of this compound and identify suitable potentials for its detection. nih.gov When coupled with a separation technique like HPLC, an electrochemical detector can provide excellent sensitivity and selectivity for the analysis of this compound in complex sample matrices. researchgate.net

Future Perspectives and Emerging Research Avenues for 2 Amino 5 Ethyl 1,3 Thiazol 4 One

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 2-amino-5-ethyl-1,3-thiazol-4-one. These computational tools can significantly accelerate the identification of new compounds with desired properties, reducing the time and cost associated with traditional drug discovery. nih.gov

Future research will likely focus on the development of sophisticated quantitative structure-activity relationship (QSAR) models. These models can predict the biological activities of new 2-aminothiazole (B372263) derivatives against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. nih.gov By analyzing the structural features of the this compound core and its substituents, AI algorithms can identify key molecular descriptors that correlate with high efficacy and selectivity. For instance, studies on related 2-aminothiazole analogs have shown that substitutions at the 2-amino group and the 5-position of the thiazole (B1198619) ring can significantly influence their anticancer activity. nih.gov

Moreover, AI and ML can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. This early-stage prediction of a drug's pharmacokinetic profile is crucial for avoiding late-stage failures in clinical trials. By building predictive models based on existing data, researchers can prioritize the synthesis of candidates with a higher probability of success.

Generative AI models also offer the exciting possibility of de novo drug design. These models can generate entirely new molecular structures based on a desired set of properties, such as high binding affinity to a specific biological target and low toxicity. This approach can lead to the discovery of innovative this compound derivatives with novel mechanisms of action.

Exploration of Novel Sustainable Synthetic Pathways

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For the synthesis of this compound and its derivatives, future research will focus on the development of environmentally friendly synthetic methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Several green chemistry approaches are being explored for the synthesis of thiazole and thiazolidinone derivatives. nih.gov These include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and efficiency, often under milder conditions.

Use of Green Catalysts: The development of reusable and non-toxic catalysts, such as biocatalysts or nanoparticle-based catalysts, is a key area of research. For example, some syntheses of 4-thiazolidinones have utilized magnesium oxide nanoparticles in aqueous media. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using greener solvents like water, can dramatically reduce the environmental impact of chemical processes. rsc.org

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. One-pot synthesis of 1,3-thiazolidin-4-ones has been achieved by reacting an aromatic aldehyde, an amine, and thioglycolic acid. nih.gov

By adopting these sustainable methodologies, the production of this compound can become more cost-effective and environmentally responsible, facilitating its broader application in various fields.

Development of Advanced Functional Materials Based on Thiazolone Scaffolds

The unique chemical structure of the thiazolone ring makes it an attractive building block for the development of advanced functional materials. The presence of nitrogen and sulfur atoms, along with the carbonyl group, provides opportunities for creating polymers and materials with tailored electronic, optical, and thermal properties.

Future research in this area will likely explore the incorporation of the this compound scaffold into various polymeric structures. For instance, thiazole-based polymers have shown promise in the development of:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some thiazole derivatives could be harnessed to create new emissive materials for displays and lighting applications. rsc.org

Organic Solar Cells (OSCs): The electron-donating or -accepting properties of the thiazolone scaffold could be utilized in the design of novel materials for photovoltaic devices.

Sensors: Polymers containing the this compound unit could be designed to selectively bind to specific analytes, leading to the development of chemical sensors.

Corrosion Inhibitors: Polyurea derivatives containing thiazole moieties have demonstrated potential as corrosion inhibitors for steel. mdpi.com

The synthesis of these materials could involve techniques like polymerization of functionalized monomers or post-polymerization modification of existing polymers. rsc.org The resulting materials could exhibit interesting properties such as high thermal stability and specific crystalline structures, making them suitable for a range of high-performance applications. mdpi.com

Deeper Understanding of Complex Biological Interactions through Mechanistic Studies

While various biological activities have been reported for thiazolidinone and 2-aminothiazole derivatives, a deeper understanding of their mechanisms of action at the molecular level is crucial for their rational design as therapeutic agents. nih.govnih.govcapes.gov.br Future research will need to focus on elucidating the specific biological targets and pathways through which this compound and its analogs exert their effects.

Key research directions in this area include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that interact with these compounds. For example, some thiazolidinone derivatives have been identified as inhibitors of enzymes like P. aeruginosa PhzS, a key enzyme in the biosynthesis of a virulence factor. nih.gov

Structural Biology: Employing X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures of the compound bound to its biological target. This provides invaluable insights into the specific molecular interactions that govern binding and activity.

Computational Modeling and Molecular Dynamics Simulations: Using computer simulations to model the binding of this compound derivatives to their targets, predict binding affinities, and understand the dynamic nature of these interactions. nih.gov

A thorough understanding of the mechanism of action will not only help in optimizing the lead compounds for improved potency and selectivity but also aid in identifying potential side effects and mechanisms of resistance early in the drug development process. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Amino-5-ethyl-1,3-thiazol-4-one, and how can reaction conditions be optimized?

A common method involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and acetic acid, followed by crystallization (e.g., Method A in ). Optimization may involve adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Catalysts or alternative solvents (e.g., DMF/acetic acid mixtures for recrystallization) can improve yield and purity. Analytical techniques like HPLC or TLC should monitor reaction progress .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm amine and thiazole ring protons/carbons, and FTIR for functional groups (e.g., C=N stretches at ~1600 cm1^{-1}).
  • Crystallography : Employ single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) to resolve 3D structure, particularly for verifying substituent positions on the thiazole ring .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

Purity is validated via HPLC (>95% by area normalization) and melting point analysis. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels should use accelerated degradation protocols. Monitor decomposition via LC-MS to identify degradation byproducts .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in structural data (e.g., bond angles vs. crystallographic results)?

Density Functional Theory (DFT) methods like B3LYP/SDD optimize molecular geometry and calculate bond angles/energies (e.g., C1-C2-C3 angle = 121.4° in ). Compare computed data with experimental crystallographic results to validate or refine structural models. Discrepancies >2° may indicate conformational flexibility or crystal packing effects .

Q. What strategies are effective for elucidating the mechanism of biological activity in thiazole derivatives?

  • SAR Studies : Modify substituents (e.g., ethyl vs. methyl groups) and evaluate antimicrobial/anticancer activity using in vitro assays (e.g., HUVEC cell lines in ).
  • Molecular Docking : Simulate interactions with target proteins (e.g., tubulin for anticancer activity) using AutoDock or Schrödinger Suite. Validate predictions with mutagenesis or binding affinity assays (e.g., fluorescence polarization) .

Q. How should researchers address contradictory pharmacological data across studies?

Perform meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate experiments under standardized conditions (e.g., ISO 17025) and apply statistical tests (e.g., two-sided t-tests, ANOVA) with p<0.05p < 0.05 significance thresholds. Report effect sizes and confidence intervals to contextualize findings .

Q. What advanced synthetic methodologies can improve regioselectivity in thiazole functionalization?

  • Transition-Metal Catalysis : Use Pd/Cu complexes for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups).
  • Microwave-Assisted Synthesis : Reduce reaction times and enhance yields for heterocyclic ring formation. Monitor regioselectivity via 1^1H NMR or X-ray crystallography .

Methodological Considerations

  • Data Validation : Ensure reproducibility by reporting mean ± SEM and using independent replicates (n3n \geq 3). For crystallographic data, report RR-factors (Rint<0.05R_{\text{int}} < 0.05) and validate with CheckCIF .
  • Ethical Compliance : Adhere to safety protocols (e.g., PPE for handling thiazole derivatives) and institutional guidelines for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.